4-(4-methylphenyl)quinazolin-2-ol
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Overview
Description
4-(4-methylphenyl)quinazolin-2-ol is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . The structure of this compound consists of a quinazoline core with a 4-methylphenyl group attached at the 4-position and a hydroxyl group at the 2-position.
Mechanism of Action
Target of Action
The primary targets of 4-(4-methylphenyl)-1~{H}-quinazolin-2-one are currently under investigation .
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes
Biochemical Pathways
The compound is likely to influence multiple pathways due to its potential interactions with various targets . More research is needed to identify these pathways and understand their downstream effects.
Result of Action
It is believed to cause changes in cellular processes, but the specific effects are still under investigation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-methylphenyl)-1~{H}-quinazolin-2-one. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)quinazolin-2-ol can be achieved through various methods. One common approach involves the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, the reaction of anthranilic acid with 4-methylbenzoyl chloride in the presence of a base such as triethylamine can yield the desired quinazoline derivative . Another method involves the use of amidines and benzamides in a copper-mediated tandem C(sp2)–H amination and annulation reaction .
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions. These methods typically focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and green chemistry principles is becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)quinazolin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a quinazolinone derivative.
Reduction: Reduction of the quinazoline ring can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include quinazolinone derivatives, dihydroquinazoline derivatives, and various substituted quinazoline compounds .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one
Uniqueness
4-(4-methylphenyl)quinazolin-2-ol is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-(4-methylphenyl)-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)16-15(18)17-14/h2-9H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCDEMFDWKLSBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665190 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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